3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes both bromophenyl and nitrophenyl groups, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the Friedländer condensation, which involves the reaction of 2-amino benzaldehyde with 2-nitroacetophenone . This is followed by selective bromination at the C-3 position of the quinoline moiety . The final step involves the cyclization of the intermediate to form the pyrazoloquinoline structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-(2-nitrophenyl)quinoline
- 3-bromopyridine
- 3-nitroaniline
Uniqueness
What sets 3-(3-bromophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline apart from these similar compounds is its unique combination of bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O2/c23-15-6-3-5-14(11-15)21-19-13-24-20-10-2-1-9-18(20)22(19)26(25-21)16-7-4-8-17(12-16)27(28)29/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTZRWKBEUCALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.